molecular formula C20H18N4O2 B14916336 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol

Cat. No.: B14916336
M. Wt: 346.4 g/mol
InChI Key: WJSRHXKYJZWAKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This compound is characterized by the presence of a methoxy group, a phenol group, and an imidazo[1,2-a]pyrazine moiety, which is further substituted with a 4-methylphenylamino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known method for the preparation of imidazole-containing compounds . This method typically involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions. Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the imidazo[1,2-a]pyrazine ring.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine moiety is known to interact with various enzymes and receptors in the body, leading to the modulation of biological processes . For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological context.

Comparison with Similar Compounds

2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be compared with other similar compounds, such as 2-Hydroxy-5-methylanisole, 2-Methoxy-p-cresol, 4-Hydroxy-3-methoxytoluene, 4-Methylguaiacol, and Creosol . These compounds share some structural similarities, such as the presence of methoxy and phenol groups, but differ in the nature and position of other substituents. The uniqueness of 2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]py

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methoxy-4-[3-(4-methylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol

InChI

InChI=1S/C20H18N4O2/c1-13-3-6-15(7-4-13)22-20-19(23-18-12-21-9-10-24(18)20)14-5-8-16(25)17(11-14)26-2/h3-12,22,25H,1-2H3

InChI Key

WJSRHXKYJZWAKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.